4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone
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Overview
Description
4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFO It is a derivative of propiophenone, featuring a chloro and fluoro substituent on the phenyl ring, along with a methyl group on the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chloro-3-fluorobenzene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another approach involves the Suzuki-Miyaura coupling reaction, where 4-chloro-3-fluorophenylboronic acid is coupled with 4-methylbenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This method offers the advantage of mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of 4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone typically involves large-scale Friedel-Crafts acylation due to its cost-effectiveness and scalability. The process is optimized to ensure high yield and purity of the final product, with stringent quality control measures in place to monitor the reaction parameters and product specifications .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, often in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluoropropiophenone
- 4-Chloro-3-methylphenol
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone is unique due to the specific combination of chloro, fluoro, and methyl substituents on the phenyl ring, which can influence its reactivity and biological activity. This distinct structure allows for targeted applications in various fields, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-5,7-8,10H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOGEPJHQOBVLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644133 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-91-7 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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